Trifluoromethanesulfonyl chloride, with the chemical formula CClF₃O₂S, is a colorless liquid that serves as a potent electrophilic reagent. It is known for its strong acidity and reactivity towards nucleophiles, making it valuable in various chemical transformations. The compound has a molecular weight of 168.52 g/mol and is classified as a sulfonyl chloride derivative. Its structure features a trifluoromethyl group attached to a sulfonyl chloride moiety, contributing to its unique reactivity profile .
TfCl is a highly corrosive and toxic compound. It reacts violently with water and can cause severe skin burns and eye damage [, ]. Exposure to TfCl vapors can irritate the respiratory tract. Due to its hazardous nature, TfCl should only be handled by trained professionals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator [].
Trifluoromethanesulfonyl chloride exhibits notable biological activity due to its ability to modify biomolecules. The triflamide derivatives formed from its reactions are often employed in medicinal chemistry for the development of pharmaceuticals. These derivatives can enhance the bioavailability and efficacy of drug candidates by improving their metabolic stability .
Several methods exist for synthesizing trifluoromethanesulfonyl chloride:
Trifluoromethanesulfonyl chloride is widely used in various fields:
Research has shown that trifluoromethanesulfonyl chloride interacts effectively with various nucleophiles, leading to the formation of diverse chemical entities. These interactions have been studied extensively to optimize reaction conditions and improve yields in synthetic applications. Additionally, studies on its reactivity have highlighted its role in facilitating selective transformations under mild conditions .
Trifluoromethanesulfonyl chloride shares similarities with several other compounds but possesses unique properties that differentiate it. Below is a comparison table highlighting some similar compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Trifluoromethanesulfonic Acid | CF₃SO₃H | Strong acid; precursor to trifluoromethanesulfonyl chloride |
Sulfuryl Chloride | SO₂Cl₂ | Used in chlorination but less electrophilic than trifluoromethanesulfonyl chloride |
Chlorosulfonic Acid | ClSO₃H | Strong chlorinating agent but lacks fluorine substituents |
Trifluoroacetic Anhydride | (CF₃CO)₂O | Useful in acylation but less versatile than trifluoromethanesulfonyl chloride |
Trifluoromethanesulfonyl chloride stands out due to its ability to form stable sulfonamide derivatives and its utility in electrophilic chlorination reactions, making it an essential tool in modern organic synthesis.
Thionyl chloride (SOCl₂) is the most widely used reagent for converting trifluoromethanesulfonic acid (CF₃SO₃H) into trifluoromethanesulfonyl chloride (CF₃SO₂Cl). This method involves heating CF₃SO₃H with excess SOCl₂ under reflux conditions. A typical protocol includes adding trifluoromethanesulfonic acid (1 mol) to thionyl chloride (6 mol) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) at 40°C for 12 hours, yielding 87.5% CF₃SO₂Cl after vacuum distillation. The reaction proceeds via the formation of an intermediate acyl chloride, followed by sulfur-oxygen bond reorganization.
Key Reaction Parameters
Parameter | Optimal Condition | Yield |
---|---|---|
Molar Ratio (SOCl₂) | 6:1 (relative to acid) | 87.5% |
Temperature | 40°C | |
Catalyst | DMF (0.1 mol) |
DMF enhances the reaction efficiency by acting as a Lewis base, facilitating the activation of thionyl chloride. It stabilizes reactive intermediates, such as chlorosulfonium ions, which accelerate the chlorination process. Studies demonstrate that omitting DMF reduces yields to below 50%, highlighting its critical role. The catalyst also mitigates side reactions, such as the formation of trifluoromethanesulfonic anhydride, by controlling the electrophilicity of the reaction medium.
Trifluoromethanesulfinyl chloride (CF₃SOCl) undergoes thermal disproportionation to produce CF₃SO₂Cl and trifluoromethanesulfenyl chloride (CF₃SCl). This reaction occurs at 80–100°C under inert conditions, with the equilibrium favoring CF₃SO₂Cl at higher temperatures. The mechanism involves sulfur oxidation state changes:
$$ 2 \, \text{CF₃SOCl} \rightarrow \text{CF₃SO₂Cl} + \text{CF₃SCl} $$
This pathway is particularly useful for generating CF₃SO₂Cl alongside other sulfur-containing derivatives, enabling modular synthesis in multi-step processes.
Industrial methods prioritize cost efficiency and scalability. One patented approach involves reacting CF₃SO₃H with phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) at 80–100°C under atmospheric pressure. The reaction proceeds as:
$$ \text{CF₃SO₃H} + \text{PCl₃} + \text{Cl₂} \rightarrow \text{CF₃SO₂Cl} + \text{POCl₃} + \text{HCl} $$
Key industrial optimizations include:
Recent advances emphasize solvent-free systems to reduce environmental impact. A notable method involves the direct reaction of sodium trifluoromethanesulfinate (CF₃SO₂Na) with thionyl chloride at 90–100°C, achieving 91% yield without solvents. This approach eliminates volatile organic compounds (VOCs) and simplifies purification.
Comparison of Solvent-Based vs. Solvent-Free Methods
Parameter | Solvent-Based | Solvent-Free |
---|---|---|
Yield | 87.5% | 91% |
Reaction Time | 12 hours | 5–8 hours |
Byproduct Generation | Moderate | Low |
Energy-efficient distillation techniques are critical for sustainable production. Vacuum distillation at 110°C and −0.1 MPa reduces energy consumption by 30% compared to atmospheric distillation. Additionally, fractional condensation systems recover unreacted thionyl chloride, further lowering the carbon footprint.
Trifluoromethanesulfonyl chloride possesses the molecular formula CClF₃O₂S with a molecular weight of 168.52 g/mol and is registered under CAS number 421-83-0 [1] [2] [3]. The compound exhibits a tetrahedral molecular geometry around the central sulfur atom, consistent with the Valence Shell Electron Pair Repulsion theory for molecules containing four electron pairs [4] [5]. The sulfur atom forms four bonds: one with chlorine, two with oxygen atoms in the sulfonyl group, and one with the trifluoromethyl carbon [1] [2].
The molecular structure demonstrates distorted tetrahedral geometry due to the different electronegativity values of the substituents attached to the central sulfur atom [5] [6]. The bond angles deviate from the ideal tetrahedral angle of 109.5 degrees because of the varying electron-withdrawing effects of the trifluoromethyl group and the chlorine atom [4] [5]. The highly electronegative fluorine atoms in the trifluoromethyl group create significant electron density polarization, resulting in a highly polar molecule [2] [7].
The bonding analysis reveals that the sulfur-oxygen bonds exhibit double bond character due to d-orbital participation, while the sulfur-chlorine and sulfur-carbon bonds are predominantly single bonds [1] [3]. The carbon-fluorine bonds in the trifluoromethyl group are among the strongest single bonds in organic chemistry, contributing to the overall stability of this moiety [7] [8].
The spectroscopic characterization of trifluoromethanesulfonyl chloride provides distinctive fingerprints for structural identification. In proton Nuclear Magnetic Resonance spectroscopy, the compound exhibits no signals since it contains no hydrogen atoms [9]. The carbon-13 Nuclear Magnetic Resonance spectrum displays a characteristic quartet at approximately δ 119.7 ppm with a large carbon-fluorine coupling constant of 320.8 Hz, indicative of the trifluoromethyl carbon directly bonded to three fluorine atoms [10] [11].
Fluorine-19 Nuclear Magnetic Resonance spectroscopy reveals a singlet at approximately δ -79.1 ppm, characteristic of the trifluoromethyl group attached to an electron-withdrawing sulfonyl moiety [10] [12] [13]. This chemical shift is consistent with other trifluoromethylsulfonyl compounds and provides unambiguous identification of the CF₃SO₂ functionality [12] [13].
Infrared spectroscopy demonstrates several characteristic absorption bands that confirm the molecular structure [14]. The antisymmetric trifluoromethyl stretching vibration appears as a strong, asymmetric band at 1245 cm⁻¹, while the symmetric trifluoromethyl stretch occurs at 1126.5 cm⁻¹ with a weaker intensity and characteristic PQR rotational structure [14]. The sulfonyl group exhibits two prominent absorptions: the asymmetric sulfur-oxygen stretch appears in the region 1400-1350 cm⁻¹, and the symmetric sulfur-oxygen stretch occurs at 1200-1150 cm⁻¹ [15] [16]. The sulfur-chlorine stretch is observed as a medium-intensity band in the 600-500 cm⁻¹ region [15].
Mass spectrometry analysis shows the molecular ion peak at m/z 168, with the base peak occurring at m/z 69, corresponding to the CF₃SO⁺ fragment ion [3] [9]. This fragmentation pattern is characteristic of trifluoromethylsulfonyl compounds and provides additional structural confirmation [3].
Table 1: Physical and Chemical Properties of Trifluoromethanesulfonyl Chloride | ||
---|---|---|
Property | Value | Reference |
Molecular Formula | CClF₃O₂S | [1] [2] [3] |
Molecular Weight (g/mol) | 168.52 | [1] [2] [3] |
CAS Number | 421-83-0 | [1] [2] [3] |
EINECS Number | 207-009-0 | [2] |
Appearance | Colorless to pale yellow liquid | [2] [17] |
Melting Point (°C) | -26 | [18] [19] |
Boiling Point (°C) | 29-32 | [18] [19] [20] [21] |
Density at 25°C (g/mL) | 1.583 | [18] [19] [20] |
Vapor Pressure at 20°C (psi) | 10.36 | [18] [19] [20] |
Refractive Index (nD20) | 1.334 | [18] [20] |
Flash Point (°C) | 32 | [22] [19] |
Exact Mass | 167.925964 | [22] |
Water Solubility | Hydrolyzes with water | [22] [19] [23] |
Trifluoromethanesulfonyl chloride exhibits distinctive thermal properties that reflect its molecular structure and intermolecular forces [18] [19]. The compound has a melting point of -26°C and a boiling point ranging from 29-32°C at standard atmospheric pressure [18] [19] [20] [21]. These relatively low thermal transition temperatures are consistent with the molecular weight and the absence of strong intermolecular hydrogen bonding interactions [18] [19].
The narrow liquid range of approximately 55-58°C between the melting and boiling points indicates moderate intermolecular forces, primarily consisting of dipole-dipole interactions and van der Waals forces [18] [19]. The low boiling point facilitates easy removal of the compound under reduced pressure conditions, making it suitable for synthetic applications where product isolation is required [20] [21].
The thermal behavior demonstrates that trifluoromethanesulfonyl chloride exists as a liquid under ambient laboratory conditions, which contributes to its utility as a reagent in organic synthesis [17] [21]. The relatively low thermal stability above the boiling point necessitates careful temperature control during synthetic procedures to prevent decomposition [21] [24].
The vapor pressure characteristics of trifluoromethanesulfonyl chloride indicate high volatility at ambient temperatures [22] [18] [19] [20]. At 20°C, the compound exhibits a vapor pressure of 10.36 psi (71.4 kPa), while at 25°C, the vapor pressure increases to 624.2 mmHg (83.2 kPa) [22] [18] [19] [20]. This significant vapor pressure demonstrates the compound's tendency to evaporate readily at room temperature [22] [20].
The high vapor pressure necessitates proper storage conditions and handling procedures to minimize losses due to evaporation [20] [24]. The phase behavior indicates that the compound transitions from liquid to vapor phase readily, requiring sealed containers and potentially refrigerated storage to maintain stability [20] [21] [24].
The relationship between temperature and vapor pressure follows typical exponential behavior for organic liquids, with substantial increases in vapor pressure occurring with modest temperature elevations [25]. This characteristic influences both storage requirements and synthetic applications, where temperature control becomes critical for maintaining desired concentrations [20] [21].
Table 2: Thermodynamic Parameters of Trifluoromethanesulfonyl Chloride | |||
---|---|---|---|
Parameter | Value | Conditions | Reference |
Boiling Point | 29-32°C | 760 mmHg | [18] [19] [20] [21] |
Melting Point | -26°C | Standard pressure | [18] [19] |
Vapor Pressure (20°C) | 10.36 psi (71.4 kPa) | 20°C | [18] [19] [20] |
Vapor Pressure (25°C) | 624.2 mmHg (83.2 kPa) | 25°C | [22] |
Phase at Room Temperature | Liquid | 20-25°C, 1 atm | [17] [21] |
Trifluoromethanesulfonyl chloride demonstrates extreme sensitivity to moisture and undergoes rapid hydrolysis when exposed to water [26] [23] [24]. The hydrolysis reaction proceeds vigorously, producing trifluoromethanesulfonic acid and hydrogen chloride gas according to the reaction: CF₃SO₂Cl + H₂O → CF₃SO₃H + HCl [26] [27]. This reaction is highly exothermic and releases corrosive gases, necessitating strict anhydrous conditions during storage and handling [26] [24].
The compound's moisture sensitivity extends beyond direct contact with liquid water to include atmospheric humidity [26] [24] [28]. Even trace amounts of water vapor can initiate hydrolysis, leading to decomposition and loss of reagent activity [24] [28]. The hydrolysis products, trifluoromethanesulfonic acid and hydrogen chloride, are both highly corrosive and can damage equipment and compromise synthetic procedures [26] [27].
This hydrolytic instability requires storage under strictly anhydrous conditions, typically under an inert atmosphere such as nitrogen or argon [20] [21] [24]. The compound must be protected from atmospheric moisture through the use of desiccants and sealed storage systems [24] [28]. During synthetic applications, reactions involving trifluoromethanesulfonyl chloride must be conducted under rigorously dry conditions using flame-dried glassware and anhydrous solvents [26] [24].
Trifluoromethanesulfonyl chloride exhibits selective compatibility with organic solvents, being miscible with many polar aprotic and nonpolar solvents while being incompatible with protic solvents [29] [30]. The compound shows excellent solubility in dichloromethane, acetonitrile, and chloroform, making these solvents suitable for synthetic applications [29] [30]. These solvents provide the necessary anhydrous environment while maintaining the compound's stability and reactivity [30].
The compound is insoluble in water and reacts violently with protic solvents such as alcohols, which can lead to rapid decomposition through nucleophilic substitution reactions [23] [24] [29]. Compatibility extends to other halogenated solvents and aromatic hydrocarbons, provided they are thoroughly dried and maintained under anhydrous conditions [30] [31].
Incompatible materials include not only water and alcohols but also amines and strong bases, which can react with the electrophilic sulfur center [23] [24] [32]. The compound's reactivity toward nucleophiles makes it unsuitable for use with solvents containing basic nitrogen or oxygen functional groups [24] [32]. Proper solvent selection is crucial for maintaining the integrity of trifluoromethanesulfonyl chloride during storage and synthetic applications [29] [30].
Table 3: Reactivity and Solvent Compatibility of Trifluoromethanesulfonyl Chloride | ||
---|---|---|
Aspect | Description | Reference |
Water Reactivity | Reacts vigorously with water | [26] [23] [24] |
Hydrolysis Products | Trifluoromethanesulfonic acid + HCl | [26] [27] |
Moisture Sensitivity | Extremely sensitive to moisture | [26] [24] [28] |
Compatible Solvents | Dichloromethane, acetonitrile, chloroform | [29] [30] |
Incompatible Materials | Water, alcohols, amines, strong bases | [23] [24] [32] |
Thermal Stability | Stable under dry conditions below 50°C | [26] [24] |
Storage Requirements | Store under inert gas, 2-8°C | [20] [21] [24] |
Corrosive